Benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiroindoles. Spiroindoles are characterized by their unique three-dimensional structure, which includes a spirocyclic system fused to an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis or other indole-forming reactions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a piperidine derivative to form the spiro[indole-3,4’-piperidine] core.
Bromination: The spiro compound is then brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4).
Esterification: Finally, the brominated spiro compound is esterified with benzyl alcohol to form Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the brominated site using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with various nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding de-brominated spiro compound.
Substitution: Formation of azido or cyano derivatives of the spiro compound
Scientific Research Applications
Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antitumor, and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity and structural features
Mechanism of Action
The mechanism of action of Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to three-dimensional protein targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or antitumor activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: Known for their effects on muscarinic serotonin receptors.
Horsfiline and Mitraphylline: Alkaloids with potential pharmaceutical activity.
Uniqueness: Benzyl 5-bromospiro[indole-3,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure and the presence of a bromine atom, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel bioactive molecules and therapeutic agents .
Properties
IUPAC Name |
benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJFEAZIDBUKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C=NC3=C2C=C(C=C3)Br)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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